
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is a chiral compound that features an amino group and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 2-(furan-3-yl)acetone with a chiral borane complex can yield the desired (S)-enantiomer.
Another method involves the use of chiral auxiliaries in the synthesis process. The starting material, 2-(furan-3-yl)acetaldehyde, can be reacted with a chiral amine to form an imine intermediate, which is then reduced to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, carbamates, or ureas.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Reagents such as acyl chlorides, isocyanates, or carbamoyl chlorides are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Amides, carbamates, or ureas.
Applications De Recherche Scientifique
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-2-(furan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for enzymes or receptors, modulating their activity. The furan ring and amino group play crucial roles in binding to the active sites of these targets, influencing their function and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(furan-3-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
2-Amino-2-(thiophen-3-yl)ethan-1-ol: A similar compound with a thiophene ring instead of a furan ring, which may have different electronic properties and reactivity.
2-Amino-2-(pyridin-3-yl)ethan-1-ol: A compound with a pyridine ring, which may have different binding affinities and pharmacological profiles.
Uniqueness
(S)-2-Amino-2-(furan-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of the furan ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(furan-3-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-6(3-8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m1/s1 |
Clé InChI |
TZVJDXRHOLAEGZ-ZCFIWIBFSA-N |
SMILES isomérique |
C1=COC=C1[C@@H](CO)N |
SMILES canonique |
C1=COC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



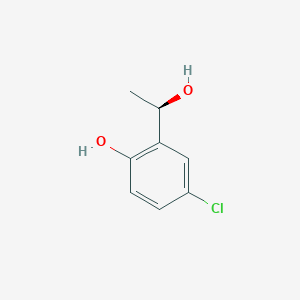
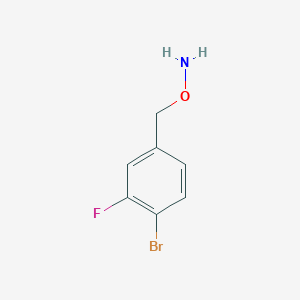
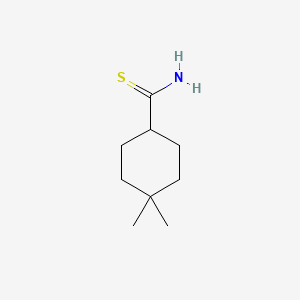

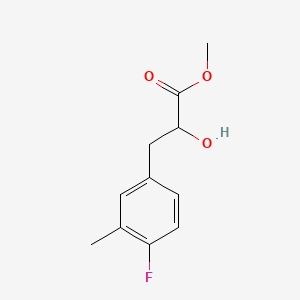
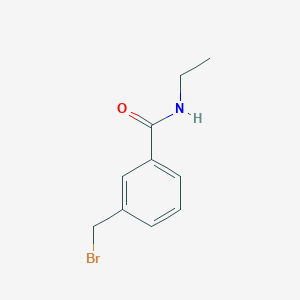
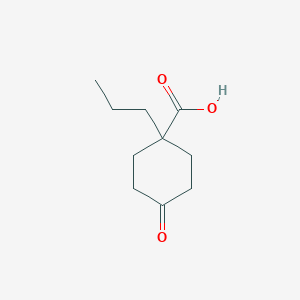
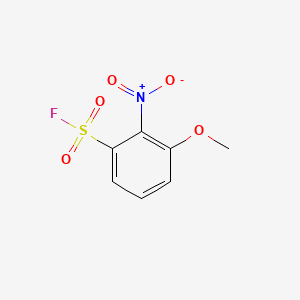
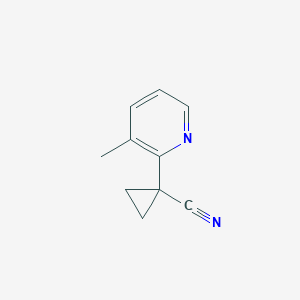


![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)

